Ethyl phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl, CAS 19716-79-1) is a synthetic piperidine derivative and the ethyl ester homolog of methylphenidate. In commercial and research procurement, it is primarily sourced as a high-purity analytical reference standard, a neuropharmacological probe, and a specific biomarker for carboxylesterase 1 (CES1) activity [1]. Supplied as a stable hydrochloride salt, this compound overcomes the inherent volatility and handling challenges of the free base form. Its distinct resistance to ester hydrolysis and highly selective dopamine transporter (DAT) affinity make it a critical reagent for forensic toxicology, pharmacokinetic modeling, and monoamine reuptake assays where standard methylphenidate controls fail to provide sufficient matrix stability or pathway specificity [1].
Procuring methylphenidate (MPH) or ritalinic acid as a substitute for Ethylphenidate HCl fundamentally compromises assay integrity in specific forensic and pharmacokinetic workflows. While MPH shares the core piperidine pharmacophore, its methyl ester is highly susceptible to rapid chemical and CES1-catalyzed deesterification in biological matrices, leading to significant post-sampling degradation and quantitative errors [1]. Furthermore, substituting the hydrochloride salt with the ethylphenidate free base introduces severe processability issues, as the free base is prone to oxidation and lacks the defined crystalline melting point necessary for accurate gravimetric formulation. For laboratories requiring a stable internal standard or a definitive biomarker of MPH-ethanol transesterification, only the exact Ethylphenidate HCl salt provides the requisite hydrolytic resistance, solid-state stability, and analytical specificity [2].
In elevated temperature stability assays (35°C for 24 hours) in whole blood matrices, d-ethylphenidate demonstrated a 27.2% degradation loss, whereas d-methylphenidate exhibited a severe 64.1% loss under identical conditions [1].
| Evidence Dimension | Analyte loss in biological matrix (blood) at 35°C over 24 hours |
| Target Compound Data | 27.2% degradation loss (d-Ethylphenidate) |
| Comparator Or Baseline | 64.1% degradation loss (d-Methylphenidate) |
| Quantified Difference | 2.3-fold greater resistance to hydrolytic degradation |
| Conditions | Whole blood matrix, 35°C elevated temperature stability assay |
Superior matrix stability prevents post-sampling degradation, making it a highly reliable internal standard for quantitative toxicological screening.
The hydrochloride salt of ethylphenidate forms a stable crystalline solid with a defined melting point of 197-199 °C, in stark contrast to the free base form which typically exists as an unstable, volatile oil at room temperature .
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | Crystalline solid, MP: 197-199 °C |
| Comparator Or Baseline | Ethylphenidate free base (Amorphous/oil state, undefined MP) |
| Quantified Difference | >190 °C increase in thermal transition point |
| Conditions | Standard ambient temperature and pressure (SATP) |
The high-melting crystalline hydrochloride salt ensures precise gravimetric weighing and extended shelf-life without the volatilization risks of the free base.
In vitro [3H]dopamine uptake inhibition assays reveal that the active (+)-enantiomer of ethylphenidate possesses an IC50 of 27 nM for DAT, demonstrating significantly higher potency than the standard cocaine benchmark, which yields an IC50 of 367 nM [1].
| Evidence Dimension | DAT reuptake inhibition (IC50) |
| Target Compound Data | IC50 = 27 nM ((+)-Ethylphenidate) |
| Comparator Or Baseline | IC50 = 367 nM (Cocaine benchmark) |
| Quantified Difference | 13.6-fold higher DAT binding potency |
| Conditions | In vitro [3H]dopamine uptake inhibition assay |
Provides neurochemical researchers with a highly potent, selective probe for mapping dopamine reuptake mechanisms compared to traditional tropane benchmarks.
Ethylphenidate is exclusively formed via the hepatic carboxylesterase 1 (CES1)-mediated transesterification of methylphenidate in the presence of ethanol, whereas the primary metabolite ritalinic acid is formed via non-specific general hydrolysis [1].
| Evidence Dimension | Metabolic formation pathway specificity |
| Target Compound Data | 100% specificity to concurrent MPH/ethanol transesterification |
| Comparator Or Baseline | Ritalinic acid (Non-specific general hydrolysis) |
| Quantified Difference | Absolute specificity to ethanol co-ingestion |
| Conditions | In vivo hepatic carboxylesterase 1 (CES1) metabolism |
Serves as the only definitive analytical biomarker for confirming concurrent methylphenidate and alcohol consumption in forensic investigations.
Because it is exclusively formed via the CES1-mediated transesterification of methylphenidate in the presence of ethanol, Ethylphenidate HCl is the gold-standard reference material for forensic panels. It allows toxicologists to definitively distinguish between standard methylphenidate use and high-risk concurrent alcohol consumption, a distinction impossible to make using ritalinic acid alone [1].
Leveraging its 2.3-fold greater resistance to matrix hydrolysis compared to methylphenidate, Ethylphenidate HCl is optimally deployed as an internal standard for the quantification of piperidine derivatives in blood and plasma. Its enhanced stability at room and elevated temperatures minimizes extraction artifacts and improves the reproducibility of high-throughput LC-MS/MS workflows [2].
With an IC50 of 27 nM for dopamine reuptake inhibition, the compound serves as a highly potent, non-tropane probe for in vitro monoamine transporter assays. Researchers studying DAT/NET selectivity ratios prioritize this specific ester homolog over cocaine benchmarks to map presynaptic dopamine transporter kinetics with greater precision [3].